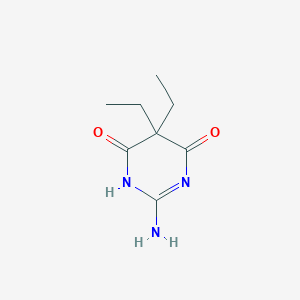

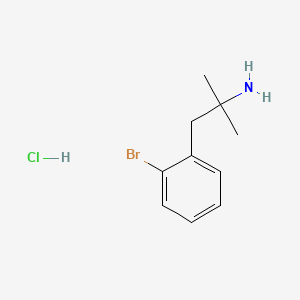

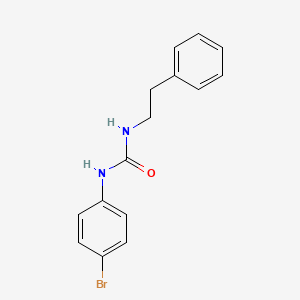

![molecular formula C10H13Li4N6O13P3 B1659322 四锂盐; [[5-(2-氨基-6-氧代-1H-嘌呤-9-基)-3,4-二羟基氧戊环-2-基]甲氧基-氧化磷酰基]氧-(磷酸基氨基)磷酸酯 CAS No. 64564-03-0](/img/structure/B1659322.png)

四锂盐; [[5-(2-氨基-6-氧代-1H-嘌呤-9-基)-3,4-二羟基氧戊环-2-基]甲氧基-氧化磷酰基]氧-(磷酸基氨基)磷酸酯

描述

Guanylyl imidodiphosphate is a nonhydrolyzable analog of GTP that can bind to and irreversibly activate G proteins in the presence of Mg2+.1 This nucleotide is a potent stimulator of adenylate cyclase. Guanylyl imidodiphosphate is used in studies of protein synthesis since the process of GTP binding, hydrolysis, and release is essential for the initiation of protein translocation across the endoplasmic reticulum.

科学研究应用

G蛋白活化研究

5'-鸟苷酰亚氨基二磷酸四锂盐是鸟苷三磷酸 (GTP) 的一种类似物,具有不可水解的键,使其成为研究G蛋白活化的宝贵工具 。它在Mg2+存在下与G蛋白紧密结合,使研究人员能够在不涉及GTP水解的情况下研究G蛋白在信号转导中的作用。

腺苷酸环化酶刺激

该化合物是一种有效的腺苷酸环化酶刺激剂 。通过模拟GTP的作用,它有助于研究环磷酸腺苷 (cAMP) 途径,这对理解细胞对激素和神经递质的反应至关重要。

蛋白质合成研究

它经常用于蛋白质合成研究 。蛋白质跨内质网膜的转运起始对于蛋白质合成至关重要,该化合物有助于解剖该过程中涉及的步骤。

信号识别颗粒 (SRP) 相互作用

该化合物已被用于研究信号识别颗粒与其受体在蛋白质靶向内质网过程中的相互作用 。这对理解蛋白质分选和转运的机制至关重要。

作用机制

Target of Action

The primary targets of 5’-Guanylylimidodiphosphate Tetralithium Salt are G proteins . G proteins are a family of proteins involved in transmitting chemical signals outside the cell, and triggering changes inside the cell .

Mode of Action

5’-Guanylylimidodiphosphate Tetralithium Salt is a nonhydrolyzable analog of GTP . It can bind to and irreversibly activate G proteins in the presence of Mg2+ . This results in changes in the cell’s biochemical processes .

Biochemical Pathways

The compound affects the adenylate cyclase pathway . Adenylate cyclase is an enzyme involved in catalyzing the conversion of ATP to cAMP, an important second messenger in many biological processes . The activation of G proteins by the compound stimulates adenylate cyclase, leading to increased levels of cAMP .

Result of Action

The irreversible activation of G proteins by 5’-Guanylylimidodiphosphate Tetralithium Salt leads to the stimulation of adenylate cyclase . This results in increased levels of cAMP, which can have various effects on the cell’s function depending on the specific biochemical context .

Action Environment

The action, efficacy, and stability of 5’-Guanylylimidodiphosphate Tetralithium Salt can be influenced by various environmental factors. For instance, its ability to activate G proteins requires the presence of Mg2+ Additionally, factors such as pH, temperature, and the presence of other biochemicals could potentially influence its action

属性

IUPAC Name |

tetralithium;[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-(phosphonatoamino)phosphinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N6O13P3.4Li/c11-10-13-7-4(8(19)14-10)12-2-16(7)9-6(18)5(17)3(28-9)1-27-32(25,26)29-31(23,24)15-30(20,21)22;;;;/h2-3,5-6,9,17-18H,1H2,(H,25,26)(H3,11,13,14,19)(H4,15,20,21,22,23,24);;;;/q;4*+1/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUKFMILQQVRELO-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].[Li+].[Li+].C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)(NP(=O)([O-])[O-])[O-])O)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Li4N6O13P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30657541 | |

| Record name | Tetralithium 2-amino-9-[5-O-({[(phosphonatoamino)phosphinato]oxy}phosphinato)pentofuranosyl]-3,9-dihydro-6H-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

546.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64564-03-0 | |

| Record name | Tetralithium 2-amino-9-[5-O-({[(phosphonatoamino)phosphinato]oxy}phosphinato)pentofuranosyl]-3,9-dihydro-6H-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[1-(4-Carbamoylphenyl)-2,2-dichloroethenyl]benzamide](/img/structure/B1659247.png)

![4-[(4-chlorophenyl)methoxy]-N-(3,4-dichlorophenyl)-3-methoxybenzamide](/img/structure/B1659248.png)

![2-Chloro-N-{[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}benzamide](/img/structure/B1659256.png)

![{2-[(Triphenylmethyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1659258.png)

![Ethyl 4-[(2-iodobenzoyl)carbamothioylamino]benzoate](/img/structure/B1659259.png)